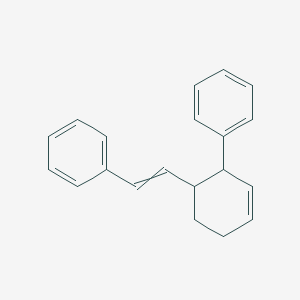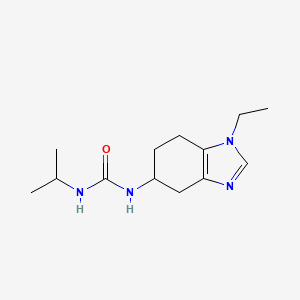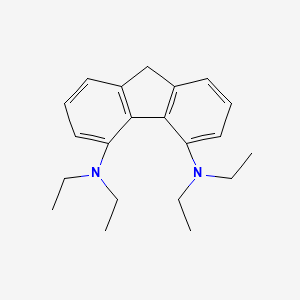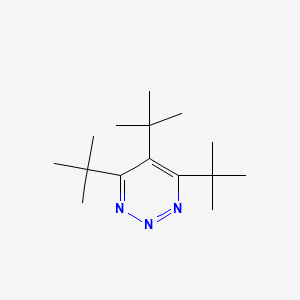
4,5,6-Tri-tert-butyl-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Tri-tert-butyl-1,2,3-triazine is a heterocyclic compound characterized by the presence of three tert-butyl groups attached to a 1,2,3-triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tri-tert-butyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted hydrazines with nitriles, followed by cyclization to form the triazine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Tri-tert-butyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines .
Scientific Research Applications
4,5,6-Tri-tert-butyl-1,2,3-triazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,5,6-Tri-tert-butyl-1,2,3-triazine exerts its effects involves interactions with specific molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding properties. The triazine ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions . These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another tert-butyl-substituted heterocycle with similar steric properties but different reactivity due to the pyrimidine ring.
2,4,6-Tri-tert-butylphenol: A phenolic compound with tert-butyl groups, known for its antioxidant properties.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: A triazine derivative with multiple tert-butyl groups, used in various industrial applications.
Uniqueness: 4,5,6-Tri-tert-butyl-1,2,3-triazine stands out due to its specific substitution pattern on the triazine ring, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
CAS No. |
103794-88-3 |
|---|---|
Molecular Formula |
C15H27N3 |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4,5,6-tritert-butyltriazine |
InChI |
InChI=1S/C15H27N3/c1-13(2,3)10-11(14(4,5)6)16-18-17-12(10)15(7,8)9/h1-9H3 |
InChI Key |
HYTJSPWOHMQIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=NN=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


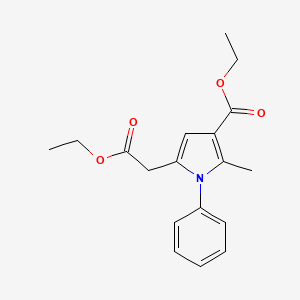
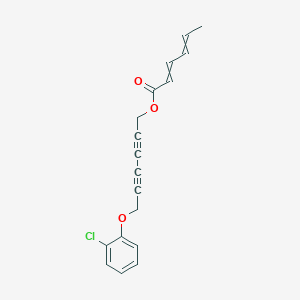
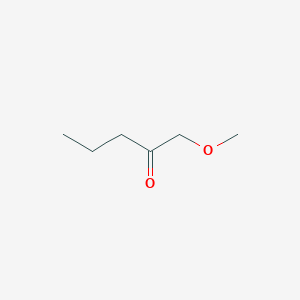
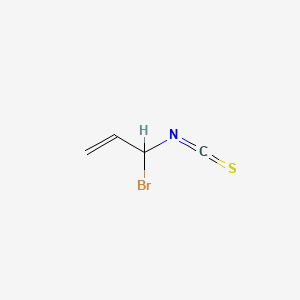
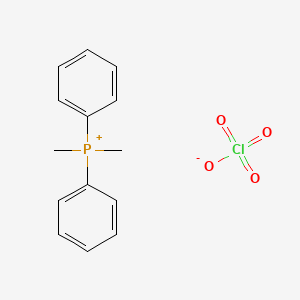
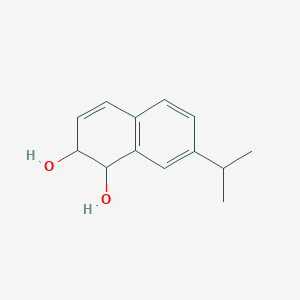

![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
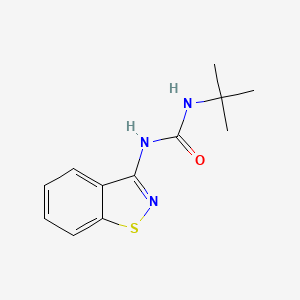

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
